1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea
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Overview
Description
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea is a complex organic compound known for its unique chemical structure and properties. This compound features a thiourea group, a piperidinyl group, and a bis(trifluoromethyl)phenyl group, making it a valuable molecule in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)phenyl isothiocyanate with 2-piperidin-1-ylcyclohexylamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at room temperature. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea undergoes various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The piperidinyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
Oxidation: Sulfonyl derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted thiourea derivatives.
Scientific Research Applications
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea involves its ability to form hydrogen bonds with various molecular targets. The thiourea group can interact with nucleophilic sites on proteins and enzymes, modulating their activity. The piperidinyl group enhances the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-[3,5-Bis(trifluoromethyl)phenyl]-3-[(1R,2R)-(-)-2-(dimethylamino)cyclohexyl]thiourea
- N-[3,5-Bis(trifluoromethyl)phenyl]-N’-(8a,9S)-6’-methoxy-9-cinchonanyl]thiourea
- ®-N-[(1R,2R)-2-(3-(3,5-Bis(trifluoromethyl)phenyl)ureido)cyclohexyl]-tert-butyl-sulfinamide
Uniqueness
1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the piperidinyl group enhances its binding properties, making it more effective in various applications compared to similar compounds.
Properties
Molecular Formula |
C20H25F6N3S |
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Molecular Weight |
453.5 g/mol |
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-(2-piperidin-1-ylcyclohexyl)thiourea |
InChI |
InChI=1S/C20H25F6N3S/c21-19(22,23)13-10-14(20(24,25)26)12-15(11-13)27-18(30)28-16-6-2-3-7-17(16)29-8-4-1-5-9-29/h10-12,16-17H,1-9H2,(H2,27,28,30) |
InChI Key |
JPNIOHVSKNMMJH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2CCCCC2NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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